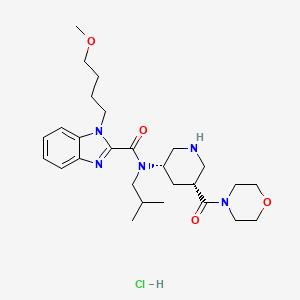










|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][N:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=[C:8]1[C:16]([N:18]([CH2:33][CH:34]([CH3:36])[CH3:35])[C@H:19]1[CH2:24][C@@H:23]([C:25]([N:27]2[CH2:32][CH2:31][O:30][CH2:29][CH2:28]2)=[O:26])[CH2:22][NH:21][CH2:20]1)=[O:17].C(OCC)(=O)C.[ClH:43].CCCCCCC>C(OCC)(=O)C>[ClH:43].[CH3:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][N:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=[C:8]1[C:16]([N:18]([CH2:33][CH:34]([CH3:36])[CH3:35])[C@H:19]1[CH2:24][C@@H:23]([C:25]([N:27]2[CH2:32][CH2:31][O:30][CH2:29][CH2:28]2)=[O:26])[CH2:22][NH:21][CH2:20]1)=[O:17] |f:1.2,5.6|
|


|
Name
|
|
|
Quantity
|
24.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COCCCCN1C(=NC2=C1C=CC=C2)C(=O)N([C@@H]2CNC[C@@H](C2)C(=O)N2CCOCC2)CC(C)C
|
|
Name
|
|
|
Quantity
|
225 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
12.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC.Cl
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCC
|
|
Name
|
crystal
|
|
Quantity
|
45 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 (± 5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
the precipitate was dissolved at the same temperature
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to 25-35° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to 50-55° C.
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at the same temperature for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
gradually cooled to 0-5° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred at the same temperature for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystals were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate-heptane (90 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure at 40-50° C.
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.COCCCCN1C(=NC2=C1C=CC=C2)C(=O)N([C@@H]2CNC[C@@H](C2)C(=O)N2CCOCC2)CC(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.3 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |